1-(1-(6-(Cyclopentyloxy)nicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
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Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring and an imidazolidine-2,4-dione group. Piperidine is a common structural motif in many pharmaceuticals and has been the subject of extensive research . The imidazolidine-2,4-dione group is a type of heterocyclic compound that also appears in various pharmaceuticals.
Scientific Research Applications
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds, such as those involving piperidine, imidazolidine, and thiazolidinedione structures, has been extensive. For example, Unkovskii et al. (1994) discussed the synthesis and spatial structure of methyl substituted 2-phenylpiperidine-4-spiro-5′-imidazolidine-2′,4′-diones, highlighting the methods for creating these compounds and establishing their structural composition through NMR data Unkovskii, D'yakov, Cherkaev, & Sokolova, 1994. This type of research is foundational for understanding how modifications in chemical structures can impact physical and chemical properties, which is crucial for developing new pharmaceuticals and materials.
Biological Activity
Several studies have investigated the biological activities of compounds similar to the one , focusing on their antimicrobial, antifungal, and potential antitumor activities. For instance, Mohanty et al. (2015) synthesized a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, exploring their antibacterial and antifungal activities. Compounds with pyridine or piperazine moieties showed significant antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents Mohanty, Reddy, Ramadevi, & Karmakar, 2015.
Potential Pharmacological Benefits
The pharmacological potential of structurally related compounds has been a topic of interest, particularly in terms of their ability to act as enzyme inhibitors or as adjuvants in chemotherapy. For example, Vystorop et al. (2011) discussed the regioselective synthesis of glycine and dl-alanine hydroxamic acids with 1-methyl-4-piperidone, producing compounds that enhanced the sensitivity of certain leukemias to anticancer drugs Vystorop, Konovalova, Sashenkova, Berseneva, Chernyak, Fedorov, & Kostyanovsky, 2011. This line of research demonstrates the potential of such compounds in improving the efficacy of existing cancer treatments.
properties
IUPAC Name |
1-[1-(6-cyclopentyloxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-22-18(25)13-24(20(22)27)15-8-10-23(11-9-15)19(26)14-6-7-17(21-12-14)28-16-4-2-3-5-16/h6-7,12,15-16H,2-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPXZKJWYOPNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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